molecular formula C6H6N2O2S B12969044 2-(Vinylsulfonyl)pyrimidine

2-(Vinylsulfonyl)pyrimidine

Cat. No.: B12969044
M. Wt: 170.19 g/mol
InChI Key: FYVBKZGXRGTIKT-UHFFFAOYSA-N
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Description

2-(Vinylsulfonyl)pyrimidine is a compound that belongs to the class of vinyl sulfones, which are known for their reactivity and utility in various chemical and biological applications. This compound features a pyrimidine ring substituted with a vinyl sulfone group, making it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Vinylsulfonyl)pyrimidine typically involves the introduction of a vinyl sulfone group to a pyrimidine core. One common method includes the reaction of pyrimidine with vinyl sulfone under specific conditions to achieve the desired product. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Vinylsulfonyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with thiols typically yield thioether derivatives, while reactions with amines produce sulfonamide derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the pyrimidine ring and the vinyl sulfone group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity, such as targeted enzyme inhibition and bioconjugation .

Properties

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

2-ethenylsulfonylpyrimidine

InChI

InChI=1S/C6H6N2O2S/c1-2-11(9,10)6-7-4-3-5-8-6/h2-5H,1H2

InChI Key

FYVBKZGXRGTIKT-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

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